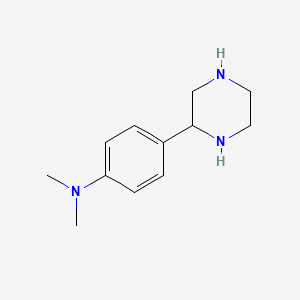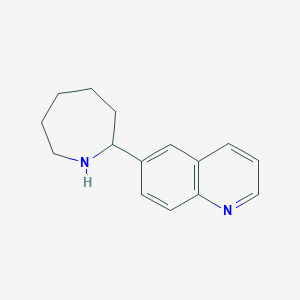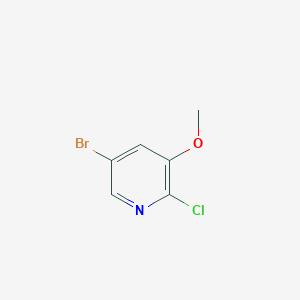
4-(1-Azepanyl)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Azepanyl)-3-chloroaniline is a chemical compound that can be derived from azepine-based structures. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. The compound of interest, 4-(1-Azepanyl)-3-chloroaniline, is not directly mentioned in the provided papers, but its structure can be related to the azepine derivatives discussed in the research.
Synthesis Analysis
The synthesis of azepine derivatives can be complex, involving multiple steps and various reagents. In the first paper, 1-ethoxycarbonyl-1H-azepine is reacted with 3,4,5,6-tetrachloro-1,2-benzoquinone to produce cycloadducts through [6+4] and [2+4] cycloaddition reactions. This indicates that azepine derivatives can participate in cycloaddition reactions to form new compounds, which could be a potential method for synthesizing 4-(1-Azepanyl)-3-chloroaniline .
Molecular Structure Analysis
The molecular structure of azepine derivatives is characterized by the presence of a seven-membered ring containing nitrogen. The electronic attraction between different atoms within the molecules plays a significant role in the reactions they undergo. For instance, the oxygen atoms of the benzoquinone derivative and the carbons in the azepine derivative are involved in the [6+4]-type cycloaddition reaction due to electronic attraction .
Chemical Reactions Analysis
Azepine derivatives are reactive and can undergo various chemical reactions. The [6+4] and [2+4] cycloaddition reactions mentioned in the first paper are examples of how these compounds can react to form new linkages and structures. The [2+4]-type cycloadducts are formed via inverse electron demand Diels–Alder reactions, which are a subset of cycloaddition reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(1-Azepanyl)-3-chloroaniline are not directly provided, we can infer from the related compounds that these properties would be influenced by the azepine core and the substituents attached to it. The presence of a chlorine atom and the azepanyl group would affect the compound's polarity, solubility, and reactivity. The spectral data, such as FT-IR and 1H-NMR, are essential for characterizing the structure of azepine derivatives, as mentioned in the second paper .
科学的研究の応用
Bioremediation and Environmental Impact
4-(1-Azepanyl)-3-chloroaniline, a type of chloroaniline, has significant applications in the field of environmental science, particularly in bioremediation. Chloroanilines, including compounds like 4-chloroaniline, are known for their use as intermediate products in synthesizing herbicides, azo-dyes, and pharmaceuticals. However, their potential as pollutants due to toxicity and recalcitrant properties makes them a subject of environmental concern. Studies have focused on isolating bacteria capable of degrading chloroaniline compounds for bioremediation purposes. For instance, a study identified a Pseudomonas sp. strain capable of degrading 3,4-dichloroaniline, a compound similar in structure to 4-(1-Azepanyl)-3-chloroaniline, using it as the sole carbon source. This research suggests the potential of using specific bacterial strains in cleaning up environments contaminated with chloroanilines (Kang & Kim, 2007).
Chemical Interactions and Synthesis
In the area of chemical synthesis, research has been conducted on the formation of chloroaniline derivatives and their interactions with other chemicals. One study explored the formation of 4-chloroaniline, a derivative, during the interaction of sodium hypochlorite and chlorhexidine. This research highlights the complex chemical reactions that chloroanilines can undergo, which could be relevant in various synthetic processes (Basrani et al., 2010).
特性
IUPAC Name |
4-(azepan-1-yl)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-9-10(14)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAOLOQHONGCKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588233 |
Source


|
| Record name | 4-(Azepan-1-yl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-17-4 |
Source


|
| Record name | 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Azepan-1-yl)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1284463.png)
![2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1284467.png)
![(Z)-N-[6-amino-1-(pyridin-3-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B1284470.png)
![3-Bromo-2-tert-butyl-6-chloro-imidazo[1,2-a]pyridine](/img/structure/B1284471.png)
![2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine](/img/structure/B1284472.png)
![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1284474.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1284477.png)
![3-Bromo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1284478.png)

![2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine](/img/structure/B1284484.png)


